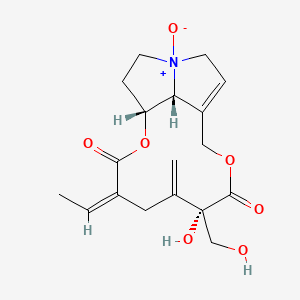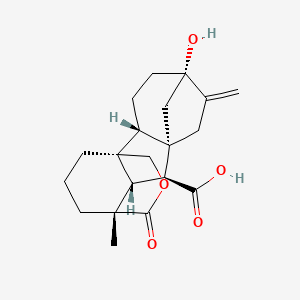
Gibberelline A44
Vue d'ensemble
Description
Synthesis Analysis
Gibberellin A44 is synthesized through a multi-step biochemical pathway involving the conversion of GA12-aldehyde to GA12, followed by 13-hydroxylation to yield GA53, which is then metabolized to produce GA44. This pathway is facilitated by enzymes such as gibberellin 20-oxidase and gibberellin 3β-hydroxylase, among others, indicating a tightly regulated process to maintain the balance of bioactive gibberellins in plants (Morrone et al., 2009).
Molecular Structure Analysis
GA44's structure was determined through mass spectrometric analyses and comparisons with known gibberellin structures, highlighting its role within the gibberellin family and its biological activity. The precise structural elucidation of GA44 enables the understanding of its function and interaction with gibberellin receptors within plant cells, contributing to the diverse physiological effects gibberellins have on plant growth and development (Blake et al., 2000).
Chemical Reactions and Properties
GA44 undergoes specific biochemical transformations that influence its activity and the overall hormonal balance within plants. These transformations can include hydroxylation, which affects its biological activity and its catabolism, thereby regulating the levels of bioactive gibberellins available for plant growth processes (Lange & Graebe, 1989).
Physical Properties Analysis
While specific details on the physical properties of GA44, such as solubility, melting point, and optical activity, are not readily available, these properties are crucial for understanding how GA44 interacts within the plant system. The physical properties influence how GA44 is transported within the plant, its stability, and its accessibility to the gibberellin receptors.
Chemical Properties Analysis
GA44's chemical properties, including reactivity and stability, are essential for its role as a growth regulator. These properties determine how GA44 is synthesized, metabolized, and deactivated within the plant, affecting its availability and efficacy in promoting plant growth and development processes.
- Identification of three C20-gibberellins: GA97 (2β-hydroxy-GA53), GA98 (2β-hydroxy-GA44) and GA99 (2β-hydroxy-GA19) by L. Mander et al., 1996, in Phytochemistry.
- Identification of Gibberellins in Developing Wheat Grain by P. Gaskin et al., 1980, in Agricultural and Biological Chemistry.
- Gibberellin biosynthesis and its regulation by P. Hedden & Stephen G Thomas, 2012, in The Biochemical Journal.
Applications De Recherche Scientifique
Amélioration de la qualité après récolte des cultures horticoles
La Gibberelline A44 joue un rôle essentiel dans l'amélioration de la qualité après récolte des cultures horticoles. Il a été démontré qu'elle retardait la maturation et la sénescence des fruits, ce qui est crucial pour prolonger la durée de conservation et maintenir la qualité marchande. L'application de la this compound peut augmenter la dureté de la chair, réduire l'intensité respiratoire et inhiber la libération d'éthylène endogène, empêchant efficacement le ramollissement et la maturation des fruits. De plus, elle contribue à maintenir la forme, la couleur et la teneur en solides solubles des fruits, favorisant l'accumulation de sucre et retardant la perte de vitamines .
Contrôle des maladies pendant le stockage
Des recherches indiquent que le traitement à la this compound peut contrôler efficacement l'incidence des maladies pendant le stockage. Les maladies des fruits peuvent résulter de diverses modifications morphologiques, physiologiques et biochimiques pathologiques sous l'influence de facteurs biotiques ou abiotiques. La capacité de la this compound à améliorer la résistance des fruits à ces facteurs en fait un outil précieux pour le contrôle des maladies dans la gestion après récolte .
Amélioration de la biomasse chez les légumineuses
Dans la légumineuse modèle Medicago truncatula, la this compound est associée à l'infection rhizobienne et à l'organogenèse des nodosités. L'analyse systématique des composants de la voie de la gibberelline révèle que l'amélioration de la réponse à la gibberelline, par exemple par la surexpression des gènes GA20ox, peut entraîner une augmentation de la hauteur des plantes et de la biomasse. Ceci suggère que la this compound a des applications potentielles dans l'amélioration des fourrages et la production de biomasse .
Résistance au stress dans les fruits après récolte
Il a été constaté que le traitement à la this compound réduisait l'indice de dommages dus au froid dans les fruits pendant le stockage à basse température. Elle y parvient en réduisant la production et l'accumulation d'anion superoxyde (O2−), en améliorant la capacité antioxydante des fruits et en maintenant l'intégrité des membranes cellulaires. Cette application est particulièrement importante pour préserver la qualité des fruits pendant le stockage à froid et le transport .
Régulation de la croissance et du développement des plantes
La this compound est une phytohormone clé impliquée dans la régulation de divers aspects de la croissance et du développement des plantes. Elle favorise la germination des graines, l'élongation des tiges et des entre-nœuds, l'expansion des feuilles, la floraison et le développement des fruits. Ces fonctions en font un régulateur essentiel pour optimiser les conditions de croissance des plantes et améliorer les rendements des cultures .
Amélioration de la qualité de stockage des fruits
L'application de la this compound peut améliorer considérablement la qualité interne et externe des fruits stockés. En régulant les processus physiologiques, elle peut inhiber efficacement le ramollissement et la maturation des fruits, qui sont des facteurs critiques pour maintenir la qualité des fruits pendant les périodes de stockage prolongées .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Gibberellin 44, also known as Gibberellin A44, is a plant hormone that plays a crucial role in plant growth and development . Its primary targets are the DELLA transcriptional regulators . These regulators are involved in various plant developmental processes, including phase transitions from juvenile to adult and reproductive phases .
Mode of Action
Gibberellin 44 interacts with its targets, the DELLA transcriptional regulators, to either induce or repress phase transition and flowering in diverse plant species . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 .
Biochemical Pathways
Gibberellin 44 is part of the gibberellin metabolic pathway, which is involved in the biosynthesis and inactivation of gibberellins . This pathway is regulated by both developmental and environmental cues
Pharmacokinetics
It is known that an enzyme calledgibberellin-44 dioxygenase plays a role in the metabolism of Gibberellin 44 . This enzyme catalyzes the conversion of gibberellin 44 to gibberellin 19 .
Result of Action
The action of Gibberellin 44 results in various molecular and cellular effects. It is known to stimulate shoot elongation, seed germination, and fruit and flower maturation . It also influences germination, dormancy, stem and leaf growth, flowering, and fruit development . Furthermore, it controls growth and differentiation in organs where its concentration is tightly regulated .
Action Environment
The action, efficacy, and stability of Gibberellin 44 are influenced by environmental factors. For instance, the regulation of gibberellin biosynthesis and inactivation is affected by developmental and environmental cues . .
Analyse Biochimique
Biochemical Properties
Gibberellin A44 functions as a plant hormone, influencing a range of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One key interaction is with gibberellin 20-oxidase, an enzyme involved in the biosynthesis of gibberellins. Gibberellin A44 also interacts with gibberellin 3-oxidase, which converts it into more active forms of gibberellins. These interactions are crucial for maintaining the balance of gibberellin levels within the plant, ensuring proper growth and development .
Cellular Effects
Gibberellin A44 affects various types of cells and cellular processes. It plays a significant role in cell elongation by promoting the loosening of cell walls, which allows cells to expand. This compound also influences cell signaling pathways, particularly those involving DELLA proteins, which are negative regulators of gibberellin responses. By binding to these proteins, gibberellin A44 triggers their degradation, leading to the activation of gibberellin-responsive genes. This process impacts gene expression and cellular metabolism, promoting growth and development .
Molecular Mechanism
At the molecular level, gibberellin A44 exerts its effects through several mechanisms. It binds to the gibberellin receptor GID1, forming a complex that interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, relieving their inhibitory effect on gibberellin-responsive genes. Additionally, gibberellin A44 influences the activity of various transcription factors, modulating gene expression patterns that are essential for plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gibberellin A44 can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can decrease due to degradation over extended periods. Long-term exposure to gibberellin A44 has been observed to cause sustained changes in cellular function, including prolonged cell elongation and altered gene expression profiles. These temporal effects highlight the importance of precise dosing and timing in experimental setups .
Dosage Effects in Animal Models
While gibberellin A44 is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of gibberellin A44 can lead to varying outcomes, with low doses promoting growth and development, while high doses may cause toxic effects. In animal models, threshold effects have been observed, where a certain concentration of gibberellin A44 is required to elicit a response. At higher concentrations, adverse effects such as growth inhibition and metabolic disturbances have been reported .
Metabolic Pathways
Gibberellin A44 is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases. These enzymes facilitate the conversion of precursor molecules into gibberellin A44 and other gibberellins. The metabolic flux of gibberellin A44 is tightly regulated, ensuring optimal levels for plant growth and development .
Propriétés
IUPAC Name |
(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBJAONOPKRVRR-YTJHIPEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316980 | |
| Record name | Gibberellin A44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gibberellin A44 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
36434-15-8 | |
| Record name | Gibberellin A44 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36434-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A44 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibberellin A44 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 - 233 °C | |
| Record name | Gibberellin A44 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Gibberellin A44 in plant development?
A1: Gibberellin A44 (GA44) is a bioactive gibberellin (GA) precursor within the 13-hydroxylation pathway of GA biosynthesis []. It is not directly growth-promoting but acts as a precursor to other bioactive GAs, such as GA1. Research suggests that the conversion of GA44 to downstream GAs like GA1 is influenced by pollination and fertilization events in plants [].
Q2: How does the level of GA44 change in walnut ovaries after pollination?
A2: In walnut (Juglans regia) ovaries, GA44 levels increase slightly following fertilization. This is followed by a decrease and then a subsequent accumulation []. This pattern suggests a complex regulation of GA44 levels tied to the progression of fruit development after pollination.
Q3: Does the absence of pollination affect GA44 levels differently?
A3: Yes, unpollinated walnut ovaries exhibit a different pattern of GA44 change compared to pollinated ovaries. Instead of the increase-decrease-accumulation pattern, GA44 levels steadily decline within 13 days of when pollination would have occurred []. This suggests that the pollination event and subsequent signaling cascades play a crucial role in modulating GA44 levels.
Q4: Are there any identified enzymes involved in the metabolism of GA44?
A4: Yes, Gibberellin-44 dioxygenases are enzymes specifically involved in the metabolic pathway of GA44 [, ]. These enzymes catalyze crucial steps in the conversion of GA44 to other bioactive GAs, influencing plant growth and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






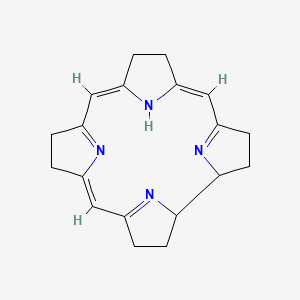

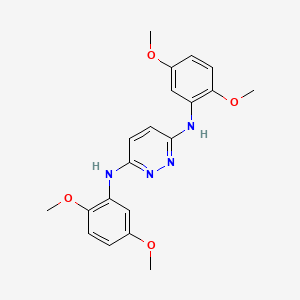

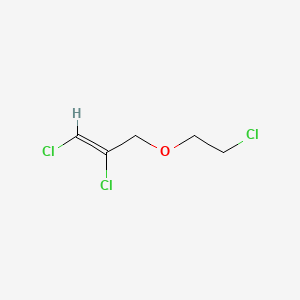
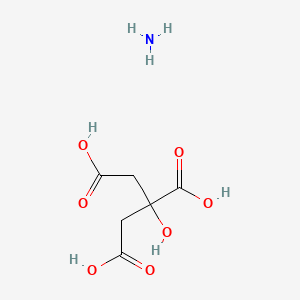

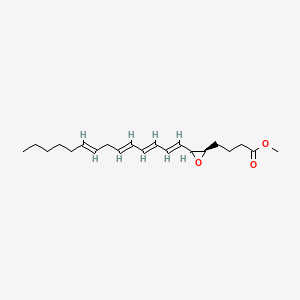
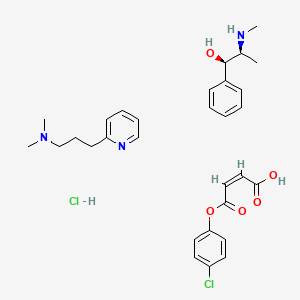
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)
